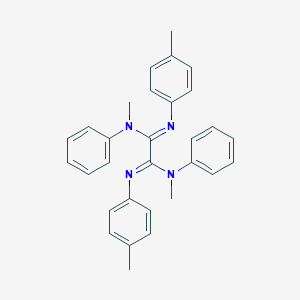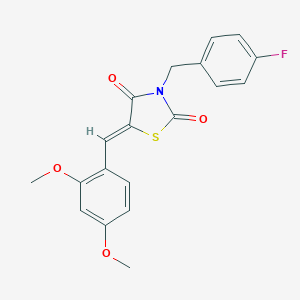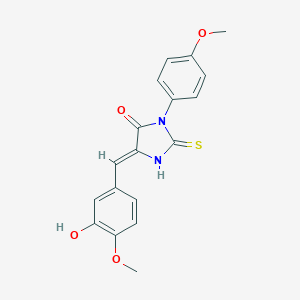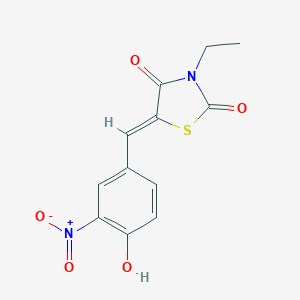
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. DIBAL-H is a reducing agent that is commonly used for the reduction of esters, ketones, and nitriles. It is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a reducing agent that works by transferring a hydride ion to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl carbon of the substrate, resulting in the reduction of the carbonyl group to an alcohol. The mechanism of action of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is well-established, and it is widely used in scientific research.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is not used in biochemical and physiological experiments due to its reducing properties. It can cause damage to the cells and tissues due to its ability to reduce proteins and other biomolecules. Therefore, it is not recommended to use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in biochemical and physiological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide has several advantages and limitations for lab experiments. Its main advantage is its ability to reduce a wide range of organic compounds, making it a versatile reducing agent. Its limitations include its toxicity and flammability. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is highly reactive and should be handled with care. It is also expensive and not readily available in some parts of the world.
Direcciones Futuras
There are several future directions for the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in scientific research. One direction is the development of new synthetic methods that use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a reducing agent. Another direction is the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in the synthesis of new drugs and drug intermediates. The development of safer and more efficient reducing agents is also an area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a versatile reducing agent that is widely used in scientific research. Its ability to reduce a wide range of organic compounds makes it a valuable tool in organic synthesis, biochemistry, and pharmacology. However, its toxicity and flammability make it a challenging compound to work with. Future research should focus on the development of safer and more efficient reducing agents.
Métodos De Síntesis
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is synthesized by reacting diisobutylaluminum hydride (DIBAL) with imidazole. The reaction takes place in anhydrous conditions and yields N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a white solid. The synthesis of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a well-established process, and the compound is readily available in the market.
Aplicaciones Científicas De Investigación
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is widely used in scientific research for the reduction of various organic compounds. It is commonly used in organic synthesis for the reduction of esters, ketones, and nitriles. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is also used in biochemistry for the reduction of proteins, peptides, and other biomolecules. In pharmacology, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is used for the synthesis of drugs and drug intermediates.
Propiedades
Nombre del producto |
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide |
|---|---|
Fórmula molecular |
C30H30N4 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-N,2-N-dimethyl-1-N//',2-N//'-bis(4-methylphenyl)-1-N,2-N-diphenylethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-23-15-19-25(20-16-23)31-29(33(3)27-11-7-5-8-12-27)30(32-26-21-17-24(2)18-22-26)34(4)28-13-9-6-10-14-28/h5-22H,1-4H3 |
Clave InChI |
ZNGZCAFGSSVUPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)


![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)

![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)